8-Methylnon-6-enoyl-CoA

描述

属性

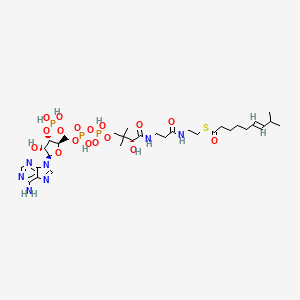

分子式 |

C31H52N7O17P3S |

|---|---|

分子量 |

919.8 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate |

InChI |

InChI=1S/C31H52N7O17P3S/c1-19(2)9-7-5-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h7,9,17-20,24-26,30,41-42H,5-6,8,10-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-7+/t20-,24-,25-,26+,30-/m1/s1 |

InChI 键 |

JGNCYWQFXLYWMO-RSERDAIDSA-N |

手性 SMILES |

CC(C)/C=C/CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CC(C)C=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 8-Methylnon-6-enoyl-CoA Biosynthesis Pathway in Capsicum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 8-methylnon-6-enoyl-CoA, a crucial precursor for capsaicinoid production in Capsicum species. Capsaicinoids are the compounds responsible for the pungency of chili peppers and are of significant interest for their pharmaceutical and nutraceutical applications. This document details the enzymatic steps, relevant quantitative data, and experimental methodologies for studying this vital metabolic pathway.

Introduction to Capsaicinoid Biosynthesis

Capsaicinoids, the pungent principle of chili peppers, are synthesized in the placental tissue of the fruit. The biosynthesis is a result of the convergence of two major metabolic pathways: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid (BCFA) pathway, which yields a series of acyl-CoA molecules, including this compound.[1][2][3] The final step is the condensation of vanillylamine with an acyl-CoA moiety, a reaction catalyzed by capsaicin (B1668287) synthase.[2][4] The specific acyl-CoA produced by the BCFA pathway determines the type of capsaicinoid synthesized. For instance, the condensation of vanillylamine with this compound results in the formation of capsaicin, the most abundant and pungent capsaicinoid.[2]

The this compound Biosynthesis Pathway

The synthesis of this compound begins with the branched-chain amino acids valine and leucine.[3][5] This pathway involves a series of enzymatic reactions primarily occurring in the plastids and mitochondria of placental cells. The key enzymes identified in this pathway are Branched-Chain Amino Acid Transferase (BCAT), Branched-Chain α-Keto Acid Dehydrogenase (BCKDH), Ketoacyl-ACP Synthase (KAS), Ketoacyl-ACP Reductase (KR), Acyl-ACP Thioesterase (FatA), and Acyl-CoA Synthetase (ACS).[6]

Enzymatic Steps

-

Transamination of Branched-Chain Amino Acids: The pathway is initiated by the deamination of valine or leucine, a reaction catalyzed by Branched-Chain Amino Acid Transferase (BCAT) . This step converts the amino acids into their corresponding α-keto acids.[6]

-

Oxidative Decarboxylation: The resulting α-keto acids undergo oxidative decarboxylation, catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex, to produce isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).[6]

-

Fatty Acid Elongation Cycles: These initial acyl-CoA molecules then enter a cycle of fatty acid synthesis, where two-carbon units are sequentially added. This elongation process involves the action of several enzymes, with β-Ketoacyl-ACP Synthase (KAS) being a key condensing enzyme.[6][7][8] The growing acyl chain is attached to an Acyl Carrier Protein (ACP).

-

Reduction and Dehydration: Each elongation cycle also involves reduction and dehydration steps, catalyzed by Ketoacyl-ACP Reductase (KR) and other enzymes of the fatty acid synthase complex, to form a saturated acyl-ACP.

-

Desaturation: To introduce the double bond found in this compound, a desaturase enzyme is required, though the specific enzyme in Capsicum is not yet fully characterized.

-

Thioester Hydrolysis: Once the acyl chain reaches the desired length and saturation, Acyl-ACP Thioesterase (FatA) hydrolyzes the thioester bond, releasing the free fatty acid (8-methylnon-6-enoic acid).[6]

-

CoA Activation: Finally, Acyl-CoA Synthetase (ACS) activates the free fatty acid by attaching a Coenzyme A molecule, forming the final product, this compound.[6]

Below is a diagram illustrating the logical flow of the this compound biosynthesis pathway.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Difference in capsaicinoid biosynthesis gene expression in the pericarp reveals elevation of capsaicinoid contents in chili peppers (Capsicum chinense) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capsaicin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural classification and properties of ketoacyl synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketoacyl synthase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Characterization of 8-Methylnon-6-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnon-6-enoyl-CoA is a crucial intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species). Its discovery and characterization are intrinsically linked to the elucidation of the capsaicin (B1668287) biosynthetic pathway. This technical guide provides a comprehensive overview of this compound, including its role in biochemical pathways, quantitative data, detailed experimental protocols for its study, and visual representations of key processes.

Discovery and Role in Capsaicinoid Biosynthesis

The existence of this compound was postulated as a key precursor in the branched-chain fatty acid pathway that converges with the phenylpropanoid pathway to form capsaicinoids. Genetic and molecular studies have identified the Pun1 locus, which encodes the enzyme capsaicin synthase (CS), as the critical component in the final condensation step.[1][2][3][4] This enzyme catalyzes the formation of an amide bond between this compound and vanillylamine, yielding capsaicin.[1][3][4] The biosynthesis of capsaicin is unique to the genus Capsicum and is localized in the placental tissues of the fruit.

Signaling Pathway: Capsaicin Biosynthesis

The biosynthesis of capsaicin is a well-defined pathway involving several enzymatic steps. This compound is derived from the branched-chain amino acid valine. The pathway culminates in the capsaicin synthase-mediated condensation reaction.

Quantitative Data

While extensive research has been conducted on the capsaicinoid pathway, specific quantitative data for this compound, such as its precise intracellular concentrations and the kinetic parameters of the enzymes that metabolize it, are not widely available in the literature. However, data on the activity of capsaicin synthase, the enzyme that directly utilizes this compound, provides indirect quantitative insight.

Table 1: Capsaicin Synthase Activity in Capsicum Genotypes

| Genotype (Capsicum sp.) | Pungency Level | Capsaicin Synthase Specific Activity (units/mg protein/hour) | Reference |

| M-4 (C. frutescens) | High | 35.26 | [5] |

| Genotype not specified | Medium | Not specified | [5] |

| Genotype not specified | Low | Not specified | [5] |

Note: The unit of capsaicin synthase activity is defined as the amount of capsaicin produced per milligram of protein per hour.[5]

Experimental Protocols

Chemical Synthesis of trans-8-Methyl-6-Nonenoyl-CoA

This protocol details the chemical synthesis of trans-8-Methyl-6-nonenoyl-CoA, a necessary substrate for in vitro studies of capsaicin synthase.

Materials:

-

trans-8-Methyl-6-nonenoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297)

-

Dioxane

-

Coenzyme A (CoA) sodium salt

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Nitrogen gas (N₂)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve trans-8-Methyl-6-nonenoic acid and an equimolar amount of NHS in ethyl acetate at room temperature under a nitrogen atmosphere.

-

Add a solution of DCC (equimolar to the acid) in ethyl acetate dropwise to the mixture.

-

Stir the reaction for 12 hours. Monitor the reaction completion by thin-layer chromatography (TLC).

-

-

Formation of the CoA Ester:

-

Dissolve the activated NHS ester in dioxane.

-

Prepare a solution of Coenzyme A in 0.1 M sodium bicarbonate.

-

Under a constant stream of nitrogen, add the NHS ester solution to the CoA solution over 45 minutes.

-

Continue stirring for 2 hours at room temperature. Monitor the reaction completion by TLC.

-

-

Purification:

-

Add ice water to the reaction mixture and adjust the pH to 1.5-2.0 with 1N HCl.

-

Extract the aqueous phase with ethyl acetate.

-

The resulting trans-8-Methyl-6-nonenoyl-CoA can be further purified using appropriate chromatographic techniques.

-

In Vitro Assay of Capsaicin Synthase Activity

This protocol describes a method to measure the activity of capsaicin synthase from chili pepper placental tissue.[5]

Materials:

-

Placental tissue from Capsicum fruits

-

0.1 M Potassium phosphate (B84403) buffer (pH 6.8)

-

Ascorbic acid

-

2-Mercaptoethanol

-

Reaction mixture components:

-

0.5 M Potassium phosphate buffer (pH 6.8)

-

1 µM MgCl₂

-

1 µM ATP

-

5 µM Vanillylamine

-

5 µM 8-Methylnon-6-enoic acid

-

5 µM Coenzyme A (CoA)

-

-

0.5 M HCl

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 gram of placental tissue in 10 ml of 0.1 M potassium phosphate buffer (pH 6.8) containing 100 mg of ascorbic acid and 5 µM of 2-mercaptoethanol.

-

Centrifuge the homogenate at 4,000 x g for 30 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Prepare a 1 ml reaction mixture containing: 0.5 M potassium phosphate buffer (pH 6.8), 1 µM MgCl₂, 1 µM ATP, 5 µM vanillylamine, 5 µM 8-methyl-nonenoic acid, 5 µM CoA, and the enzyme extract.

-

Incubate the reaction mixture for 2 hours at 37°C.

-

Terminate the reaction by adding 0.5 M HCl.

-

-

Extraction and Analysis of Capsaicin:

-

Extract the reaction mixture with chloroform.

-

Evaporate the chloroform and resuspend the residue in 100 µl of methanol.

-

Analyze the methanol fraction by HPLC to quantify the amount of capsaicin produced.

-

Mandatory Visualizations

Experimental Workflow: Characterization of this compound

This diagram illustrates a typical workflow for the discovery and characterization of this compound and its role in capsaicin biosynthesis.

Logical Relationship: Substrate Specificity of Capsaicin Synthase

This diagram illustrates the logical relationship in determining the substrate specificity of capsaicin synthase, with a focus on this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 8-Methylnon-6-enoyl-CoA in Secondary Metabolite Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the pivotal role of 8-methylnon-6-enoyl-CoA in the biosynthesis of secondary metabolites, with a primary focus on the well-documented synthesis of capsaicinoids. The guide details the biosynthetic pathway, enzymatic reactions, quantitative data, and experimental protocols relevant to the study of this important metabolic intermediate.

Introduction to this compound

This compound is a branched-chain fatty acyl-CoA that serves as a key precursor in the biosynthesis of specific secondary metabolites in certain plant species.[1] Its unique structure, featuring a methyl branch and a double bond, is critical for the biological activity of the resulting natural products. The most prominent and well-researched role of this compound is as a substrate for capsaicin (B1668287) synthase in the production of capsaicin and other related capsaicinoids in chili peppers (Capsicum species).[2][3][4] These compounds are responsible for the pungency of chili peppers and have significant applications in the food and pharmaceutical industries.[5]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to branched-chain amino acid metabolism.[3][6] The carbon skeleton is derived from either leucine (B10760876) or valine.[1] The pathway involves a series of enzymatic steps including deamination, decarboxylation, and subsequent elongation and desaturation of a branched-chain fatty acyl-CoA primer.[7]

While the complete enzymatic cascade leading to this compound in Capsicum is an area of ongoing research, the general pathway is understood to involve the conversion of a branched-chain amino acid to its corresponding α-keto acid, followed by the action of a branched-chain α-keto acid dehydrogenase complex to form a branched-chain acyl-CoA. This primer then undergoes elongation cycles, similar to fatty acid synthesis, to achieve the C9 backbone.[8][9]

Role in Capsaicinoid Biosynthesis

The primary and most well-characterized role of this compound is in the biosynthesis of capsaicinoids.

The Capsaicin Synthase Reaction

Capsaicin synthase (CS), a member of the BAHD-type acyltransferase family, catalyzes the condensation of this compound with vanillylamine (B75263) to form capsaicin.[2][6] Vanillylamine is derived from the phenylpropanoid pathway, originating from the amino acid phenylalanine.[1] This reaction is the final and decisive step in capsaicin biosynthesis and is localized in the placental tissue of Capsicum fruits.[2][5] The availability of this compound is considered a crucial factor in determining the level of pungency in chili peppers.[10][11]

The overall reaction is as follows:

(6E)-8-methylnon-6-enoyl-CoA + vanillylamine → capsaicin + CoA[4]

Signaling and Biosynthetic Pathway Diagram

The following diagram illustrates the biosynthetic pathway leading to capsaicin, highlighting the convergence of the branched-chain fatty acid and phenylpropanoid pathways.

Quantitative Data

The enzymatic activity of capsaicin synthase is dependent on the availability of its substrates. Preliminary kinetic data for a partially purified recombinant capsaicin synthase have been reported.[12]

| Substrate | Apparent Km (µM) | Apparent Vmax (nkat/mg) | Reference |

| trans-8-Methylnon-6-enoyl-CoA | ~50 | ~240 | [12] |

| Vanillylamine | ~100 | Not determined | [12] |

Note: The provided kinetic constants are approximate values based on preliminary data and may vary depending on the specific experimental conditions and enzyme purity.

Experimental Protocols

Chemical Synthesis of trans-8-Methyl-6-Nonenoyl-CoA

A reliable method for the chemical synthesis of trans-8-methyl-6-nonenoyl-CoA involves the activation of trans-8-methyl-6-nonenoic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with Coenzyme A.[6]

Workflow Diagram:

Detailed Methodology:

-

Activation: To a solution of trans-8-methyl-6-nonenoic acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in ethyl acetate, a solution of dicyclohexylcarbodiimide (1 equivalent) in ethyl acetate is added dropwise under a nitrogen atmosphere. The reaction is stirred for 12 hours at room temperature.[6]

-

Reaction with Coenzyme A: The resulting NHS-activated ester is added to a solution of Coenzyme A (in slight molar excess) in 0.1 M sodium bicarbonate solution under a constant stream of nitrogen. The mixture is stirred for 2 hours at room temperature.[6]

-

Work-up and Purification: The reaction mixture is acidified to a pH of 1.5-2.0 with 1N HCl and extracted with ethyl acetate. The combined organic layers are then purified, typically using reversed-phase chromatography, to yield the final product, trans-8-methyl-6-nonenoyl-CoA.[6]

Capsaicin Synthase Activity Assay

The activity of capsaicin synthase can be determined by measuring the formation of capsaicin from its substrates.[2]

Workflow Diagram:

Detailed Methodology:

-

Reaction Mixture: A typical reaction mixture contains 0.5 M potassium phosphate buffer (pH 6.8), 1 µM MgCl₂, 1 µM ATP, 5 µM each of vanillylamine and 8-methyl-nonenoic acid, 5 µM Coenzyme A, and the enzyme extract in a final volume of 1 ml.[2] Note: When using synthesized this compound, the addition of ATP and CoA to the assay mixture may not be necessary.

-

Incubation: The reaction is incubated for 2 hours at 37°C.[2]

-

Termination and Extraction: The reaction is stopped by the addition of 0.5 M HCl. The product, capsaicin, is then extracted into chloroform.[2]

-

Analysis: The chloroform is evaporated, and the residue is redissolved in methanol. The amount of capsaicin produced is quantified using High-Performance Liquid Chromatography (HPLC).[2]

Broader Implications and Future Research

While the role of this compound is well-established in capsaicinoid biosynthesis, its involvement in the synthesis of other secondary metabolites is not extensively documented. The study of branched-chain fatty acyl-CoAs in plant secondary metabolism is a promising area for future research.[8][9] Understanding the enzymes responsible for the biosynthesis of these unique precursors could open up avenues for the metabolic engineering of novel bioactive compounds. Furthermore, the substrate flexibility of enzymes like capsaicin synthase could be exploited for the biocatalytic production of novel capsaicinoid analogs with potential applications in drug development.

Conclusion

This compound is a critical metabolic intermediate in the biosynthesis of capsaicinoids, a class of secondary metabolites with significant economic and medicinal value. This guide has provided a detailed overview of its biosynthesis, its central role in the capsaicin synthase reaction, quantitative data on enzyme kinetics, and detailed experimental protocols for its synthesis and the assay of its corresponding enzyme. Further research into the broader role of branched-chain fatty acyl-CoAs in secondary metabolism is warranted and holds the potential for the discovery and development of new natural products.

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENZYME - 2.3.2.35 capsaicin synthase [enzyme.expasy.org]

- 5. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 8-Methylnon-6-enoyl-CoA in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnon-6-enoyl-CoA is a pivotal branched-chain acyl-CoA intermediate primarily recognized for its role as a direct precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum spp.). This technical guide provides a comprehensive overview of the current understanding of the natural occurrence, biosynthesis, and analysis of this compound in the plant kingdom. While its presence is well-established in Capsicum, evidence of its existence in other plant species is still emerging and largely inferred from the detection of its corresponding free fatty acid. This document details the biosynthetic pathway, summarizes the key enzymes involved, and presents methodologies for its extraction and analysis. The information is intended to support further research into the broader metabolic significance of this molecule and its potential applications.

Introduction

This compound is a specialized metabolite situated at the crossroads of fatty acid and branched-chain amino acid metabolism in certain plants. Its primary and most well-documented function is serving as the acyl donor in the condensation reaction with vanillylamine (B75263), catalyzed by capsaicin (B1668287) synthase, to form capsaicin and other related capsaicinoids.[1][2][3][4][5] The biosynthesis of these pungent compounds is almost exclusive to the placental tissue of Capsicum fruits.[6] Understanding the natural occurrence and metabolic regulation of this compound is crucial for manipulating capsaicinoid content in chili peppers and exploring its potential presence and function in other plant species.

Natural Occurrence

The confirmed natural occurrence of this compound is currently limited to plants of the Capsicum genus. Its synthesis is intricately linked to the genetic and developmental program that dictates pungency. While the CoA-ester itself has not been definitively identified and quantified in other plant species, its corresponding free fatty acid, 8-methyl-6-nonenoic acid, has been detected in a variety of other plants, including watermelons, dandelions, ginsengs, jutes, and sweet basils.[7] This suggests that the biosynthetic machinery for producing the carbon skeleton of this molecule may be more widespread in the plant kingdom than previously thought, although the activation to its CoA-ester form for subsequent metabolic processes remains to be confirmed in these species.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the branched-chain fatty acid synthesis pathway, utilizing precursors from branched-chain amino acid (BCAA) catabolism. The pathway is initiated from the BCAAs valine or leucine (B10760876).[3][8]

The key enzymatic steps leading to the formation of this compound are outlined below:

Key Enzymes in the Biosynthetic Pathway

The following table summarizes the key enzymes involved in the biosynthesis of this compound and their respective functions.

| Enzyme | Abbreviation | Function |

| Branched-Chain Amino Acid Aminotransferase | BCAT | Catalyzes the initial step of BCAA catabolism, converting valine and leucine to their corresponding α-keto acids.[8][9][10][11] |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKDH | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to produce isobutyryl-CoA or isovaleryl-CoA.[9][10][11][12] |

| β-Ketoacyl-ACP Synthase | KAS | A key enzyme in the fatty acid synthase (FAS) complex that catalyzes the condensation of the acyl primer with malonyl-ACP.[6][9][10][11][13] |

| Ketoacyl-ACP Reductase | KR | Catalyzes the reduction of the β-ketoacyl-ACP intermediate in the FAS cycle.[10][11] |

| Acyl-ACP Thioesterase | FAT | Terminates the fatty acid elongation by hydrolyzing the acyl-ACP to release the free fatty acid.[9][10][11][12] |

| Acyl-CoA Synthetase | ACS | Activates the free fatty acid to its corresponding CoA-ester.[9][10][11][12] |

| Desaturase (Putative) | - | A putative enzyme responsible for introducing the double bond at the C6 position of 8-methylnonanoyl-CoA. |

| Capsaicin Synthase | CS (Pun1) | Catalyzes the final condensation of this compound with vanillylamine to form capsaicin.[1][2][5] |

Quantitative Data

To date, there is a notable lack of published quantitative data on the specific concentration of this compound in plant tissues. However, studies have indicated that the pool of its precursor, 8-methyl-nonenoic acid, plays a crucial role in determining the levels of capsaicin in Capsicum genotypes.[7][13][14] This suggests that the availability of the branched-chain fatty acid precursor is a key regulatory point in the capsaicinoid biosynthetic pathway. Further research employing targeted acyl-CoA profiling is required to determine the precise cellular concentrations of this compound.

Experimental Protocols

The analysis of acyl-CoAs from plant tissues is challenging due to their low abundance and instability. The following is a generalized protocol for the extraction and analysis of this compound, adapted from established methods for acyl-CoA profiling.

Extraction of Acyl-CoAs from Plant Tissue

This protocol is a general guideline and may require optimization for specific tissues.

Materials:

-

Plant tissue (e.g., Capsicum placenta)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction buffer (e.g., 2-propanol with 50 mM KH2PO4, pH 7.2)

-

Internal standard (e.g., a C17-CoA)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in the cold extraction buffer containing an internal standard.

-

Add dichloromethane and vortex vigorously to partition the lipids into the organic phase.

-

Centrifuge to separate the phases. The acyl-CoAs will remain in the upper aqueous/alcohol phase.

-

Collect the upper phase and pass it through a pre-conditioned SPE cartridge to remove non-polar contaminants.

-

Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Separate the extracted acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

-

Detect the eluted compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

The MRM transitions for this compound should be determined using a synthesized standard. The precursor ion will be the molecular mass of this compound, and the product ions will be characteristic fragments of the CoA moiety.

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Conclusion and Future Perspectives

This compound stands as a crucial metabolite in the biosynthesis of capsaicinoids in Capsicum species. While its role in this pathway is well-defined, its broader significance in plant metabolism remains largely unexplored. The detection of its corresponding fatty acid in other plant species opens up intriguing questions about the potential for parallel or alternative metabolic pathways involving this branched-chain acyl-CoA. Future research should focus on:

-

Quantitative Profiling: Developing robust and sensitive methods for the absolute quantification of this compound in Capsicum and other plant tissues.

-

Occurrence Screening: A systematic screening of diverse plant species for the presence of this compound to understand its distribution in the plant kingdom.

-

Enzyme Characterization: Detailed biochemical characterization of the enzymes involved in its biosynthesis, particularly the putative desaturase.

-

Functional Genomics: Utilizing gene silencing and overexpression studies to elucidate the function of this molecule in plants that do not produce capsaicinoids.

A deeper understanding of the natural occurrence and metabolism of this compound will not only advance our knowledge of plant specialized metabolism but may also open new avenues for the biotechnological production of valuable compounds.

References

- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capsaicin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EC 2.3.2.35 [iubmb.qmul.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Understanding of the Biosynthesis of Capsaicinoids and Low-pungent Analogs towards Quality Improvement of Chili Pepper [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Formation of 8-Methylnon-6-enoyl-CoA from Branched-Chain Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the biosynthetic pathway leading to the formation of 8-Methylnon-6-enoyl-CoA, a branched-chain unsaturated fatty acyl-CoA, from the catabolism of branched-chain amino acids (BCAAs). It details the enzymatic steps, presents relevant kinetic data, outlines experimental protocols for analysis, and visualizes the involved pathways.

Introduction

Branched-chain fatty acids (BCFAs) are crucial components in various biological systems, serving as precursors for complex natural products like polyketide antibiotics and influencing the properties of cell membranes.[1] Unlike the more common straight-chain fatty acids synthesized primarily from acetyl-CoA, BCFAs originate from primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine.[2][3]

The molecule this compound is a specific C10 unsaturated BCFA intermediate. Its structure, featuring a methyl group at an even-numbered carbon (C8) and a double bond at the Δ6 position, points to a sophisticated biosynthetic logic, likely orchestrated by a modular enzyme system such as a Type I Polyketide Synthase (PKS).[4] This guide elucidates the enzymatic cascade, beginning with the amino acid leucine and culminating in the formation of this specialized acyl-CoA.

Overall Biosynthetic Pathway

The formation of this compound from the branched-chain amino acid L-leucine is a multi-step process. It begins with the conversion of L-leucine into the starter unit, isovaleryl-CoA. This primer is then extended by a fatty acid synthase (FAS) or, more likely, a polyketide synthase (PKS) system through the addition of two-carbon units derived from malonyl-CoA. A specific dehydration event during one of the elongation cycles results in the characteristic C6-C7 double bond.

References

- 1. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]

- 2. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Methylnon-6-enoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methylnon-6-enoyl-Coenzyme A (CoA), a pivotal intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. This document details its chemical structure, physicochemical properties, and its central role in the capsaicin (B1668287) biosynthetic pathway. Furthermore, this guide presents detailed experimental protocols for its chemical synthesis and outlines the complex regulatory network governing its production in Capsicum species. The information compiled herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development exploring the therapeutic potential of capsaicinoids and their analogs.

Chemical Structure and Properties

8-Methylnon-6-enoyl-CoA is a long-chain fatty acyl-CoA molecule. Its structure consists of a C10 fatty acid, 8-methylnon-6-enoic acid, linked to a Coenzyme A molecule via a thioester bond. The fatty acid component is characterized by a methyl group at the eighth carbon and a double bond at the sixth position, predominantly in the trans configuration.

Table 1: Chemical and Physical Properties of this compound and its Precursor

| Property | This compound | 8-Methyl-6-nonenoic Acid |

| Molecular Formula | C31H52N7O17P3S | C10H18O2 |

| Molecular Weight | 919.77 g/mol | 170.25 g/mol [1] |

| Appearance | Not explicitly stated; likely a solid or oil in purified form. | Yellow Oil[2][3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in 25% DMSO[4] | Practically insoluble in water[3]; Soluble in organic solvents. |

| Stability | Stable for several weeks when stored at -80 °C, either dry or dissolved in 25% DMSO.[4] | Subject to aerial oxidation at the double bond. |

| CAS Number | 2104781-64-6 | 59320-77-3 ((E)-isomer)[1] |

Biological Significance and Biochemical Pathway

This compound is a key precursor in the biosynthesis of capsaicin and other capsaicinoids.[5][6][7][8] This pathway is primarily active in the placental tissue of Capsicum fruits.[6][9] The biosynthesis involves the convergence of two major pathways: the phenylpropanoid pathway, which provides the vanillylamine (B75263) moiety, and the branched-chain fatty acid synthesis pathway, which produces this compound.

The final and decisive step in capsaicin biosynthesis is the condensation of this compound with vanillylamine, a reaction catalyzed by the enzyme capsaicin synthase (CS), also known as Pun1.[5][6][8]

Capsaicin Biosynthesis Pathway

The synthesis of this compound begins with the branched-chain amino acid valine, which is converted through a series of enzymatic steps into isobutyryl-CoA. This is then elongated by the fatty acid synthase complex to produce 8-methylnonanoic acid, which is subsequently desaturated to form 8-methyl-6-nonenoic acid. Finally, 8-methyl-6-nonenoic acid is activated to its CoA ester form by an acyl-CoA synthetase.

Regulatory Network

The biosynthesis of capsaicinoids is tightly regulated at the transcriptional level by a network of transcription factors. Several key regulators have been identified, including members of the MYB, ERF, and bHLH families. These transcription factors respond to developmental cues and environmental stimuli, modulating the expression of genes encoding the biosynthetic enzymes.

Experimental Protocols

Chemical Synthesis of trans-8-Methyl-6-nonenoyl-CoA

The following protocol is adapted from the literature and outlines a robust method for the chemical synthesis of trans-8-methyl-6-nonenoyl-CoA.

Materials:

-

trans-8-methyl-6-nonenoic acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297)

-

Dioxane

-

Coenzyme A trilithium salt

-

Sodium bicarbonate (NaHCO3)

-

Hydrochloric acid (HCl)

-

Nitrogen gas (N2)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve trans-8-methyl-6-nonenoic acid and an equimolar amount of NHS in dry ethyl acetate.

-

Slowly add a solution of DCC (1.05 equivalents) in ethyl acetate to the mixture with stirring.

-

Allow the reaction to proceed at room temperature for 12-16 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitate and wash it with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude NHS-activated ester.

-

-

Thioesterification with Coenzyme A:

-

Dissolve the crude NHS-activated ester in dioxane.

-

In a separate flask, dissolve Coenzyme A trilithium salt in a 0.1 M sodium bicarbonate solution.

-

Under a nitrogen atmosphere, slowly add the solution of the activated ester to the Coenzyme A solution with vigorous stirring.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction by reverse-phase TLC.

-

-

Purification:

-

Acidify the reaction mixture to pH 2-3 with 1 N HCl.

-

Extract the aqueous phase multiple times with ethyl acetate to remove unreacted starting material and byproducts.

-

The aqueous phase containing the desired product can be lyophilized.

-

Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Conclusion

This compound is a molecule of significant interest due to its indispensable role in the biosynthesis of capsaicinoids. Understanding its chemical properties, its formation through the branched-chain fatty acid pathway, and the intricate regulatory network that controls its availability is crucial for manipulating capsaicinoid production in Capsicum species. The synthetic protocol provided herein offers a reliable method for obtaining this key intermediate for in vitro studies and for the chemoenzymatic synthesis of capsaicinoid analogs. Further research into the physicochemical properties of this compound and the detailed protein-protein interactions within the biosynthetic complex will undoubtedly open new avenues for the development of novel pharmaceuticals and value-added agricultural products.

References

- 1. researchgate.net [researchgate.net]

- 2. A Potential Route of Capsaicin to Its Binding Site in the TRPV1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Synthesis of 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Locus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. mdpi.com [mdpi.com]

- 9. Genome-Wide Identification and Capsaicinoid Biosynthesis-Related Expression Analysis of the R2R3-MYB Gene Family in Capsicum annuum L - PMC [pmc.ncbi.nlm.nih.gov]

8-Methylnon-6-enoyl-CoA: A Key Precursor in Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnon-6-enoyl-CoA is a branched-chain fatty acyl-CoA that serves as a crucial precursor in the biosynthesis of a variety of natural products, most notably the capsaicinoids. These compounds, responsible for the pungency of chili peppers, have garnered significant interest for their potential therapeutic applications, including analgesia and anti-inflammatory effects. Understanding the role and metabolism of this compound is therefore of high importance for the synthetic biology, metabolic engineering, and drug development fields. This guide provides a comprehensive overview of this compound, including its biosynthetic pathway, methods for its synthesis and quantification, and its enzymatic conversion into capsaicin (B1668287).

Biosynthesis of this compound and its Role in Capsaicinoid Production

The biosynthesis of capsaicin, the most abundant capsaicinoid, is a classic example of a convergent metabolic pathway, where two distinct biosynthetic routes provide the necessary precursors.[1] The phenylpropanoid pathway supplies vanillylamine (B75263), while the branched-chain fatty acid pathway yields this compound.[1] These two molecules are then condensed by the enzyme capsaicin synthase to form capsaicin.[2]

The formation of this compound is a multi-step process that begins with the branched-chain amino acid valine. Through a series of enzymatic reactions, valine is converted into isobutyryl-CoA, which then serves as a starter unit for fatty acid synthesis. A series of elongation and desaturation steps, catalyzed by a suite of enzymes including β-ketoacyl-ACP synthase (KAS), results in the formation of the final product, trans-8-methyl-6-nonenoyl-CoA.[3]

The following diagram illustrates the central role of this compound in the capsaicin biosynthetic pathway.

Quantitative Data

The enzymatic conversion of this compound and vanillylamine to capsaicin is catalyzed by capsaicin synthase (CS), an acyltransferase.[2] The efficiency of this reaction can be described by its kinetic parameters.

| Substrate | Enzyme | Km (µM) | Vmax (pmol min-1 mg-1 protein) | Reference |

| trans-8-Methyl-6-nonenoyl-CoA | Recombinant Capsaicin Synthase | 15 ± 3 | 120 ± 10 | [2] |

| Vanillylamine | Recombinant Capsaicin Synthase | 25 ± 5 | 130 ± 15 | [2] |

Table 1. Kinetic parameters of recombinant capsaicin synthase.

Experimental Protocols

Chemical Synthesis of trans-8-Methyl-6-nonenoyl-CoA

This protocol is adapted from Milde et al. (2022).[2]

Workflow for the Synthesis of trans-8-Methyl-6-nonenoyl-CoA

Materials:

-

trans-8-Methyl-6-nonenoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Coenzyme A trilithium salt

-

Sodium bicarbonate

-

Deionized water

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve trans-8-methyl-6-nonenoic acid (1 equivalent) in anhydrous THF.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-activated ester.

-

-

Thioester Formation:

-

Prepare a solution of Coenzyme A trilithium salt (1.2 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.0).

-

Dissolve the NHS-activated ester from the previous step in a minimal amount of ACN.

-

Add the solution of the activated ester dropwise to the Coenzyme A solution while stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

-

Purification:

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Load the acidified solution onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with deionized water to remove salts and unreacted Coenzyme A.

-

Elute the this compound with a solution of 50% ACN in water.

-

Further purify the eluted product by RP-HPLC using a gradient of ACN in water with 0.1% TFA as a modifier.

-

Collect the fractions containing the desired product and lyophilize to obtain the pure trans-8-methyl-6-nonenoyl-CoA.

-

Enzymatic Assay for Capsaicin Synthase Activity

This protocol is adapted from Milde et al. (2022).[2]

Workflow for Capsaicin Synthase Assay

Materials:

-

Purified recombinant capsaicin synthase

-

trans-8-Methyl-6-nonenoyl-CoA stock solution

-

Vanillylamine stock solution

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Ethyl acetate

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, vanillylamine (to a final concentration of, for example, 200 µM), and purified capsaicin synthase.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding trans-8-methyl-6-nonenoyl-CoA (to a final concentration of, for example, 100 µM).

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously for 1 minute to extract the capsaicin into the organic phase.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

-

Analysis:

-

Carefully transfer the upper organic layer to a new tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by LC-MS/MS for the quantification of capsaicin.

-

Quantification of this compound and Capsaicin by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs and their downstream products. Analysis is typically performed in multiple reaction monitoring (MRM) mode.

Logical Relationship for MRM-based Quantification

LC-MS/MS Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| trans-8-Methyl-6-nonenoyl-CoA | 922.3 | 415.1 | ~35-45 | The precursor ion corresponds to [M+H]+. The product ion corresponds to the characteristic fragment of the CoA moiety after collision-induced dissociation. |

| Capsaicin | 306.2 | 137.1 | ~20-30 | The precursor ion corresponds to [M+H]+. The product ion is the characteristic vanillyl fragment.[4] |

Table 2. Suggested LC-MS/MS parameters for the analysis of trans-8-methyl-6-nonenoyl-CoA and capsaicin. Note: The optimal collision energy may vary depending on the instrument and should be optimized empirically.

Conclusion

This compound is a pivotal molecule in the biosynthesis of capsaicinoids and potentially other natural products. The ability to synthesize and quantify this precursor, as well as to assay its enzymatic conversion, provides researchers with powerful tools to explore and engineer these biosynthetic pathways. The detailed protocols and data presented in this guide are intended to facilitate further research into the fascinating world of natural product biosynthesis and its application in drug discovery and development.

References

- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Theoretical Modeling of 8-Methylnon-6-enoyl-CoA Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 8-Methylnon-6-enoyl-CoA is a critical intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[1][2][3][4] As a branched-chain fatty acyl-CoA, its interactions with enzymes, particularly capsaicin (B1668287) synthase, are of significant interest for understanding and potentially manipulating this biosynthetic pathway. This guide provides a comprehensive overview of the theoretical and experimental approaches to studying the interactions of this compound. While direct extensive research on this specific molecule is limited, this document synthesizes available information and draws upon established methodologies for analogous acyl-CoA molecules to present a thorough framework for investigation.

Introduction to this compound

This compound is a branched-chain monounsaturated fatty acyl-coenzyme A. Its primary known biological role is as a substrate, along with vanillylamine, for the enzyme capsaicin synthase (AT3), a BAHD-type acyltransferase.[2][5] This condensation reaction forms capsaicin, the principal capsaicinoid in chili peppers.[1][2] The biosynthesis of this compound originates from the branched-chain amino acid pathway, typically from valine or leucine.[1][6] Understanding the binding and catalytic mechanism of this compound with capsaicin synthase is key to elucidating the factors that determine capsaicinoid profiles in different pepper varieties.

Branched-chain fatty acyl-CoAs, in general, are also recognized as high-affinity ligands for peroxisome proliferator-activated receptors (PPARs), suggesting that molecules like this compound could have broader roles in metabolic regulation.[7][8]

Theoretical Modeling of Acyl-CoA Interactions

Theoretical modeling provides invaluable insights into the dynamics and energetics of ligand-protein interactions at an atomic level. These computational approaches are particularly useful when experimental structures are unavailable or to understand the transient states of these interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding poses and estimating the strength of the interaction.

-

Objective: To predict the binding mode of this compound within the active site of capsaicin synthase or other potential protein targets.

-

Methodology:

-

Receptor Preparation: Obtain or model the 3D structure of the target protein (e.g., capsaicin synthase). This involves adding hydrogen atoms, assigning charges, and defining the binding pocket.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

-

Docking Simulation: Utilize software like AutoDock, Glide, or Dock 6 to sample a wide range of ligand conformations and orientations within the receptor's active site.[9]

-

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of binding poses, conformational changes in the protein and ligand, and the role of solvent molecules.

-

Objective: To assess the stability of the docked this compound-protein complex, analyze conformational changes, and calculate binding free energies.

-

Methodology:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

-

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion. This simulation is typically run for nanoseconds to microseconds.

-

Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the ligand, root-mean-square fluctuation (RMSF) of protein residues, and to identify stable intermolecular interactions.

-

Binding Free Energy Calculations

These calculations provide a more quantitative estimate of the binding affinity than docking scores.

-

Objective: To compute the binding free energy (ΔG_bind) of the this compound-protein interaction.

-

Methodology:

-

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods are commonly used post-processing techniques on MD simulation trajectories to estimate binding free energies.[10]

-

The logical workflow for theoretical modeling is depicted below.

Caption: A logical workflow for the theoretical modeling of ligand-protein interactions.

Experimental Protocols for Validation

Experimental validation is crucial to confirm the predictions from theoretical models. The following are key experimental techniques to quantify the binding kinetics and thermodynamics of this compound with a target protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

Detailed Protocol:

-

Sample Preparation: Prepare a solution of the purified target protein in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the this compound solution are made into the protein solution at a constant temperature.

-

Data Acquisition: The heat change after each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[12]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[13]

-

Objective: To measure the association (ka) and dissociation (kd) rate constants, and to determine the equilibrium dissociation constant (Kd).

-

Detailed Protocol:

-

Chip Preparation: The purified target protein (ligand) is immobilized on the surface of a sensor chip.

-

Binding Analysis: A solution containing this compound (analyte) is flowed over the chip surface. The binding is detected as a change in the refractive index at the surface, measured in resonance units (RU).[13]

-

Association Phase: The analyte is injected at various concentrations, and the binding is monitored over time.

-

Dissociation Phase: A buffer without the analyte is flowed over the chip to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine ka, kd, and Kd.

-

X-ray Crystallography

This technique can provide a high-resolution 3D structure of the protein-ligand complex, offering definitive evidence of the binding mode.

-

Objective: To determine the atomic-level structure of this compound bound to its target protein.

-

Detailed Protocol:

-

Complex Formation: The purified protein is incubated with a molar excess of this compound or a non-reactive analog.

-

Crystallization: The protein-ligand complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature).

-

Data Collection: Once suitable crystals are obtained, they are exposed to an X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.

-

The interplay between theoretical and experimental approaches is illustrated in the diagram below.

Caption: An integrated workflow combining computational and experimental methods.

Quantitative Data Summary

While specific binding data for this compound is not widely available in the literature, this section provides a template for how such data should be presented. Data obtained from the experimental methods described above can be summarized for clear comparison.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry

| Ligand | Target Protein | K_d (μM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | Capsaicin Synthase | Data | Data | Data | Data |

| Analog 1 | Capsaicin Synthase | Data | Data | Data | Data |

| Analog 2 | Capsaicin Synthase | Data | Data | Data | Data |

Table 2: Kinetic Parameters from Surface Plasmon Resonance

| Ligand | Target Protein | k_a (1/Ms) | k_d (1/s) | K_d (μM) |

| This compound | Capsaicin Synthase | Data | Data | Data |

| Analog 1 | Capsaicin Synthase | Data | Data | Data |

| Analog 2 | Capsaicin Synthase | Data | Data | Data |

Conclusion

The study of this compound interactions, particularly with capsaicin synthase, offers a gateway to understanding and engineering capsaicinoid biosynthesis. A combined approach of theoretical modeling and experimental validation provides a powerful framework for elucidating the molecular details of these interactions. The methodologies and workflows presented in this guide, drawing from established practices in the study of acyl-CoA molecules, serve as a robust starting point for researchers in this field. Future work should focus on generating specific experimental data for this compound to populate the presented data structures and refine the theoretical models.

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Evidence of capsaicin synthase activity of the Pun1-encoded protein and its role as a determinant of capsaicinoid accumulation in pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Synthesis of 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Locus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular mechanism of interaction between fatty acid delta 6 desaturase and acyl-CoA by computational prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 8-Methylnon-6-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 8-Methylnon-6-enoyl-CoA, a key intermediate in the biosynthesis of capsaicinoids. The synthesis is a two-stage process involving the initial synthesis of the fatty acid precursor, 8-methylnon-6-enoic acid, followed by its activation and coupling to Coenzyme A (CoA). This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry, biochemistry, and drug development who require this molecule for their studies.

Introduction

This compound is the activated fatty acid substrate for capsaicin (B1668287) synthase, the enzyme responsible for the production of capsaicin, the pungent compound in chili peppers.[1][2][3][4][5] The availability of synthetic this compound is crucial for in vitro studies of capsaicin biosynthesis, for the development of novel analgesics targeting the capsaicin receptor (TRPV1), and for investigating the metabolic pathways involving branched-chain fatty acids. This protocol outlines a reliable method for its preparation in a laboratory setting.

Chemical Structures

8-Methylnon-6-enoic Acid:

This compound:

Experimental Protocols

The synthesis of this compound is accomplished in two main stages:

-

Synthesis of 8-Methylnon-6-enoic Acid: This protocol describes the synthesis of the trans isomer, which is the natural substrate for capsaicin synthase. A method for obtaining the cis isomer is also mentioned as an intermediate.

-

Synthesis of this compound from 8-Methylnon-6-enoic Acid: This involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.

Stage 1: Synthesis of trans-8-Methylnon-6-enoic Acid

This procedure is adapted from a patented method.[6]

Materials:

-

6-Bromocaproic acid

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tetrahydrofuran (THF)

-

Nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of the Wittig Reagent:

-

In a round-bottom flask, dissolve 6-bromocaproic acid and a molar equivalent of triphenylphosphine in a suitable solvent like acetonitrile.

-

Heat the mixture to reflux for several hours to form the corresponding phosphonium (B103445) salt.

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

-

-

Wittig Reaction to form (cis)-8-Methylnon-6-enoic Acid:

-

Suspend the dried phosphonium salt in a mixture of DMSO and THF.

-

Add one equivalent of a strong base, such as sodium hydride, portion-wise at room temperature. Stir until the ylide is formed (indicated by a color change).

-

Cool the reaction mixture in an ice bath and add one equivalent of isobutyraldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water and acidify with dilute HCl.

-

Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (cis)-8-methylnon-6-enoic acid.

-

-

Isomerization to (trans)-8-Methylnon-6-enoic Acid:

-

Dissolve the crude (cis)-8-methylnon-6-enoic acid in a suitable solvent.

-

Treat the solution with nitrous acid at an elevated temperature (e.g., 60-80 °C) to induce Z→E (cis to trans) isomerization.[7]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and extract the product as described in the previous step.

-

Purify the crude trans-8-methylnon-6-enoic acid by silica gel column chromatography.

-

Stage 2: Synthesis of trans-8-Methylnon-6-enoyl-CoA

This protocol is based on the activation of the carboxylic acid via an N-Hydroxysuccinimide (NHS) ester followed by reaction with Coenzyme A.[2][8]

Materials:

-

trans-8-Methylnon-6-enoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297)

-

Coenzyme A trilithium salt (CoASH)

-

Sodium bicarbonate (NaHCO3) solution

-

Tetrahydrofuran (THF)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Activation of trans-8-Methylnon-6-enoic Acid:

-

Dissolve trans-8-methylnon-6-enoic acid and one equivalent of NHS in ethyl acetate at room temperature under a nitrogen atmosphere.

-

Add a solution of one equivalent of DCC in ethyl acetate dropwise to the mixture.

-

Stir the reaction for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction for completion by thin-layer chromatography (TLC).

-

Filter off the DCU precipitate and wash it with ethyl acetate.

-

Evaporate the solvent from the filtrate to obtain the crude 8-methylnon-6-enoyl-NHS ester.

-

-

Coupling with Coenzyme A:

-

Dissolve the crude 8-methylnon-6-enoyl-NHS ester in a minimal amount of THF.

-

In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

-

Add the THF solution of the activated ester dropwise to the Coenzyme A solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

-

Purification of this compound:

-

Acidify the reaction mixture to pH 3-4 with dilute HCl.

-

Purify the crude product using solid-phase extraction (SPE) with a C18 cartridge.

-

Condition the cartridge with methanol (B129727) and then with acidified water.

-

Load the reaction mixture onto the cartridge.

-

Wash with acidified water to remove unreacted CoASH and salts.

-

Elute the this compound with a methanol/water mixture.

-

-

For higher purity, perform preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain this compound as a white solid.

-

Store the final product at -80 °C.[2]

-

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Typical Yield | Purity (HPLC) |

| trans-8-Methylnon-6-enoic acid | 6-Bromocaproic acid, Isobutyraldehyde | Triphenylphosphine, NaH, Nitrous acid | Acetonitrile, DMSO/THF | 30-40% (overall) | >95% |

| trans-8-Methylnon-6-enoyl-CoA | trans-8-Methylnon-6-enoic acid, Coenzyme A | NHS, DCC | Ethyl acetate, THF/Water | 50-70% (from acid) | >98% |

Visualizations

Synthesis Workflow of this compound

Caption: Overall workflow for the two-stage synthesis of this compound.

Acyl-CoA Formation Pathway

Caption: Key steps in the conversion of the fatty acid to its CoA ester.

References

- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Synthesis of 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Locus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus (2022) | Raika Milde | 7 Citations [scispace.com]

- 6. JPS6054336A - Preparation of 8-methyl-trans-6-nonenoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Synthesis of 8-Methylnon-6-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnon-6-enoyl-CoA is a critical intermediate in the biosynthesis of capsaicin (B1668287) and related capsaicinoids, the compounds responsible for the pungency of chili peppers.[1][2][3][4] In vitro studies involving capsaicin synthase, the enzyme that catalyzes the final step in capsaicin biosynthesis, require a reliable source of this substrate.[1][2][3][4] While chemical synthesis methods are available, enzymatic synthesis offers a potentially milder and more specific route to producing this compound for such studies.

This document provides a detailed protocol for the enzymatic synthesis of this compound using a long-chain acyl-CoA synthetase (ACSL), its subsequent purification, and its application in in vitro capsaicin synthase assays.

Principle of Enzymatic Synthesis

The synthesis of this compound from its corresponding fatty acid, 8-methyl-6-nonenoic acid, is catalyzed by a long-chain acyl-CoA synthetase (ACSL) in an ATP-dependent manner. The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to Coenzyme A.[5][6][7]

Reaction: 8-methyl-6-nonenoic acid + ATP + Coenzyme A --(ACSL, Mg2+)--> this compound + AMP + Pyrophosphate

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalogue No. | Storage |

| 8-methyl-6-nonenoic acid | (Various) | (Various) | -20°C |

| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | -20°C |

| Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt | Sigma-Aldrich | A2383 | -20°C |

| Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | Sigma-Aldrich | L0899 | -20°C |

| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| Triton X-100 | Sigma-Aldrich | T8760 | Room Temp |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |

| Potassium phosphate (B84403), monobasic | Sigma-Aldrich | P5655 | Room Temp |

| Recombinant Capsaicin Synthase | (In-house expression) | - | -80°C |

| Vanillylamine hydrochloride | Sigma-Aldrich | 360358 | 4°C |

| Acetonitrile (B52724) (HPLC grade) | Fisher Scientific | A998 | Room Temp |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 | Room Temp |

| C18 SPE Cartridges | Waters | WAT054955 | Room Temp |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol outlines the enzymatic synthesis of this compound from 8-methyl-6-nonenoic acid.

1. Preparation of Reaction Buffer (100 mM Tris-HCl, pH 7.5):

- Dissolve 1.576 g of Tris-HCl in 80 mL of deionized water.

- Adjust the pH to 7.5 with 1 M NaOH.

- Bring the final volume to 100 mL with deionized water.

- Store at 4°C.

2. Synthesis Reaction Setup:

- In a microcentrifuge tube, combine the following reagents in the order listed:

| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |

| Deionized Water | - | 425 | - |

| Reaction Buffer | 100 mM Tris-HCl, pH 7.5 | 500 | 50 mM |

| 8-methyl-6-nonenoic acid | 10 mM (in 10% Triton X-100) | 10 | 0.1 mM |

| Coenzyme A | 10 mM | 10 | 0.1 mM |

| ATP | 100 mM | 10 | 1 mM |

| MgCl₂ | 100 mM | 10 | 1 mM |

| DTT | 100 mM | 5 | 0.5 mM |

| ACSL Enzyme | 1 U/mL | 30 | 0.03 U/mL |

| Total Volume | 1000 µL |

3. Incubation:

- Incubate the reaction mixture at 37°C for 2-4 hours in a shaking water bath.

4. Reaction Termination:

- Terminate the reaction by adding 50 µL of 10% (v/v) trifluoroacetic acid (TFA).

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is for the purification of the synthesized this compound.

1. SPE Cartridge Conditioning:

- Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.

2. Sample Loading:

- Load the terminated reaction mixture onto the conditioned C18 SPE cartridge.

3. Washing:

- Wash the cartridge with 5 mL of deionized water containing 0.1% TFA to remove unreacted ATP, CoA, and other water-soluble components.

- Wash with 5 mL of 20% acetonitrile in water (containing 0.1% TFA) to remove unreacted fatty acid.

4. Elution:

- Elute the this compound with 3 mL of 80% acetonitrile in water (containing 0.1% TFA).

5. Product Quantification:

- Determine the concentration of the purified this compound by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

Protocol 3: In Vitro Capsaicin Synthase Activity Assay

This protocol describes the use of the enzymatically synthesized this compound in an in vitro assay for capsaicin synthase.

1. Assay Buffer Preparation (50 mM Potassium Phosphate, pH 6.8):

- Prepare a 50 mM solution of potassium phosphate monobasic and adjust the pH to 6.8 with 1 M KOH.

2. Assay Reaction Setup:

- In a microcentrifuge tube, combine the following:

| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |

| Assay Buffer | 50 mM K-Phosphate, pH 6.8 | 50 | 25 mM |

| Purified this compound | 1 mM | 10 | 0.1 mM |

| Vanillylamine hydrochloride | 10 mM | 10 | 1 mM |

| Recombinant Capsaicin Synthase | 1 mg/mL | 10 | 0.1 mg/mL |

| Deionized Water | - | 20 | - |

| Total Volume | 100 µL |

3. Incubation:

- Incubate the reaction at 30°C for 30-60 minutes.

4. Reaction Termination and Extraction:

- Terminate the reaction by adding 100 µL of ethyl acetate (B1210297).

- Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

- Carefully transfer the upper ethyl acetate layer to a new tube.

5. Analysis:

- Analyze the extracted product (capsaicin) by HPLC or LC-MS.

Visualized Workflows and Pathways

Caption: Experimental workflow for the enzymatic synthesis and application of this compound.

References

- 1. Purification of the acyl coenzyme A reductase component from a complex responsible for the reduction of fatty acids in bioluminescent bacteria. Properties and acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2663636A1 - Production of branched chain fatty acids and derivatives thereof in recombinant microbial cells - Google Patents [patents.google.com]

- 3. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian Long-Chain Acyl-CoA Synthetases [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of 8-Methylnon-6-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnon-6-enoyl-CoA is a branched-chain, unsaturated medium-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of lipids. They also play a role in cellular signaling and protein acylation. The accurate and sensitive detection of specific acyl-CoA species like this compound is essential for understanding its metabolic fate and its potential role in various physiological and pathological states.

These application notes provide a detailed protocol for the analytical detection of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of low-abundance metabolites.[1][2][3][4] While a specific validated method for this compound is not widely published, the following protocols are based on established methodologies for the analysis of similar medium-chain and unsaturated acyl-CoAs.

Biochemical Context: Branched-Chain Acyl-CoA Metabolism